molecular formula C20H18N4O2S B10985506 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B10985506
M. Wt: 378.4 g/mol
InChI Key: MIKPLBFAQMTIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the amide bond may yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide: Similar structure with a butanamide instead of propanamide.

    3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)ethanamide: Similar structure with an ethanamide instead of propanamide.

Uniqueness

The uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and the resulting biological activity

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c1-26-16-2-3-18-15(12-16)6-10-24(18)11-7-19(25)23-20-22-17(13-27-20)14-4-8-21-9-5-14/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23,25)

InChI Key

MIKPLBFAQMTIFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.